![molecular formula C21H17N5O4 B3538834 dimethyl 5-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]isophthalate](/img/structure/B3538834.png)
dimethyl 5-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]isophthalate
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It was synthesized in an attempt to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core . The compound exhibited cytotoxic activity with IC50 values ranging from 5.00 to 32.52 μM . Moreover, it showed potent inhibitory activity, especially against the fibroblast growth factor receptor (FGFR), with an IC50 of 5.18 μM .
Synthesis Analysis
The compound was synthesized by reacting 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The synthesis process resulted in a yield of 62% .Mechanism of Action
The compound exhibits cytotoxic activity and inhibitory activity against various receptors. It has been evaluated against the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR) . It showed potent inhibitory activity, especially against FGFR .
properties
IUPAC Name |
dimethyl 5-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-20(27)13-8-14(21(28)30-2)10-15(9-13)25-18-17-11-24-26(19(17)23-12-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUVGIUWMZHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzene-1,3-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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